8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione
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Overview
Description
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[45]decane-7,9-dione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a spirocyclic ketone with an amine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 8-((4,5-Dimethyl-2-furyl)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Uniqueness
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific spirocyclic structure and the presence of both amino and ketone functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound that possesses significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N2O2, with a molecular weight of 236.32 g/mol. The compound features a unique spirocyclic structure that contributes to its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of azaspiro compounds, including derivatives similar to this compound. For instance, a related compound exhibited significant antiviral activity with a cytotoxic concentration (CC50) greater than 500 μg/ml, indicating a promising safety profile for further exploration in antiviral therapies .
Anticancer Properties
Research has shown that azaspiro compounds can inhibit cancer cell proliferation. A study reported that derivatives of azaspiro[4.5]decane showed cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells .
The biological activity of this compound is thought to be mediated through interactions with specific cellular targets, possibly involving inhibition of key enzymes or receptors involved in disease pathways.
Synthesis Methods
The synthesis of azaspiro compounds typically involves multi-step reactions that may include:
- Copper-Catalyzed Reactions : Utilizing copper catalysts for the difluoroalkylation of N-benzylacrylamides to form azaspiro derivatives .
- Radical Addition : A tandem radical addition process leading to cyclization is often employed to construct the spirocyclic framework .
Case Studies
Several studies have focused on the biological evaluation of azaspiro compounds:
Properties
CAS No. |
111782-89-9 |
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Molecular Formula |
C15H27N3O2 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
8-[4-(2-aminoethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H27N3O2/c16-7-9-17-8-3-4-10-18-13(19)11-15(12-14(18)20)5-1-2-6-15/h17H,1-12,16H2 |
InChI Key |
CGESBNXSHFTIRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCCN |
Origin of Product |
United States |
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